

An In-depth Technical Guide on the Fundamental Properties of Oxoazanide (Nitroxyl) Ions

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Compound of Interest

Compound Name: Oxoazanide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The **oxoazanide** ion, more commonly known in its protonated form as nitroxyl (HNO), is a one-electron reduced sibling of nitric oxide (NO) that exhibits unique chemical and biological properties. Despite its simple triatomic structure, nitroxyl possesses a complex reactivity profile that distinguishes it from other reactive nitrogen species. This technical guide provides a comprehensive overview of the fundamental properties of the **oxoazanide** ion and nitroxyl, with a focus on its physicochemical characteristics, generation and detection methodologies, and its burgeoning role in biological signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and biological significance of this fascinating molecule.

Introduction to Oxoazanide (Nitroxyl)

The term "**oxoazanide**" is a synonym for the nitroxyl anion (NO^-)[1]. In aqueous solutions, this anion is in equilibrium with its protonated form, nitroxyl (HNO), also known by its IUPAC name, azanone[2]. For many years, the pK_a of nitroxyl was thought to be around 4.7; however, more recent studies have revised this value to approximately 11.4[1][3][4]. This significantly higher pK_a indicates that at physiological pH, the protonated form, nitroxyl (HNO), is the predominant species[1][3][4]. A key feature of this acid-base equilibrium is that the ground state of HNO is a singlet, while the ground state of the NO^- anion is a triplet. This spin-forbidden deprotonation results in a much slower rate of proton transfer than typical for heteroatom acids[2][5].

The biological and pharmacological actions of nitroxyl are distinct from those of its redox counterpart, nitric oxide (NO)[1][6]. While both are involved in cardiovascular regulation, they appear to operate through different signaling pathways[6][7]. The unique chemistry of nitroxyl, particularly its electrophilic nature and its reactivity towards thiols and metalloproteins, underpins its distinct biological effects[1][3][8].

Physicochemical Properties

A quantitative understanding of the physicochemical properties of nitroxyl and its conjugate base is essential for elucidating its biological functions. The following tables summarize key quantitative data for these species.

Table 1: Acid-Base and Thermodynamic Properties

Property	Value	Notes
pKa (${}^1\text{HNO}/{}^3\text{NO}^-$)	~11.4	${}^1\text{HNO}$ is the singlet ground state of nitroxyl, and ${}^3\text{NO}^-$ is the triplet ground state of the oxoazanide anion[1][2][5].
pKa (${}^1\text{HNO}/{}^1\text{NO}^-$)	~23	${}^1\text{NO}^-$ is the singlet excited state of the oxoazanide anion[2][5].
pKa (${}^3\text{HNO}/{}^3\text{NO}^-$)	~ -1.8	${}^3\text{HNO}$ is the triplet excited state of nitroxyl[2][5].
H-NO Bond Dissociation Energy	49.5 kcal/mol (207 kJ/mol)	This relatively weak bond contributes to HNO's ability to act as a hydrogen atom donor[2][9].
Reduction Potential ($\text{NO}/{}^3\text{NO}^-$)	~ -0.8 V (vs. NHE)	This unfavorable reduction potential suggests that the direct one-electron reduction of NO is unlikely to be a major source of nitroxyl under most biological conditions[3][10].
Free Energy of Formation (ΔfG°) of aqueous ${}^1\text{HNO}$	~190 kJ/mol	
Free Energy of Formation (ΔfG°) of aqueous ${}^3\text{NO}^-$	Not explicitly stated, but can be derived from pKa and ΔfG° of ${}^1\text{HNO}$.	

Table 2: Kinetic Data for Key Reactions

Reaction	Rate Constant (k)	Conditions
$2 \text{ HNO} \rightarrow \text{N}_2\text{O} + \text{H}_2\text{O}$	$8 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	Dimerization at 298 K[2][3].
$\text{HNO} + \text{O}_2$	$3 \times 10^3 \text{ M}^{-1}\text{s}^{-1}$	[8]
${}^3\text{NO}^- + \text{O}_2 \rightarrow \text{ONOO}^-$	$2.7 \times 10^9 \text{ M}^{-1}\text{s}^{-1}$	Spin-allowed and nearly diffusion-controlled[3][5].
$\text{HNO} + \text{NO}$	$5.8 \times 10^6 \text{ M}^{-1}\text{s}^{-1}$	[8][11]
${}^3\text{NO}^- + \text{NO}$	$2.3 \times 10^9 \text{ M}^{-1}\text{s}^{-1}$	[11]
$\text{HNO} + \text{RSH} \rightarrow \text{RS(O)NH}_2$	Varies with thiol structure	Reaction with thiols to form sulfinamides[2][8].
Deprotonation by OH^-	$4.9 \times 10^4 \text{ M}^{-1}\text{s}^{-1}$	Slower than diffusion-controlled due to spin-forbidden nature[2].

Experimental Protocols

The transient nature of nitroxyl necessitates the use of donor compounds for its generation in experimental settings. A variety of detection methods have been developed to study its chemistry and biology.

Generation of Nitroxyl

Protocol 1: Generation from Angeli's Salt (Sodium Trioxodinitrate)

Angeli's salt ($\text{Na}_2\text{N}_2\text{O}_3$) is a commonly used donor that decomposes in aqueous solution to release nitroxyl and nitrite[1].

- Materials: Angeli's salt ($\text{Na}_2\text{N}_2\text{O}_3$), appropriate buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), fresh 10 mM NaOH for stock solution preparation.
- Methodology:
 - Prepare a stock solution of Angeli's salt in 10 mM NaOH. This should be done fresh for each experiment due to the instability of the salt.

- Dilute the stock solution into the desired buffer at the experimental temperature. The decomposition of Angeli's salt is pH and temperature-dependent, with a half-life of approximately 2-3 minutes at physiological pH and temperature[1].
- The release of nitroxyl occurs via a first-order process between pH 4 and 8[1]. The mechanism involves protonation of the dianion, followed by tautomerization and heterolytic cleavage of the N-N bond[1].

Protocol 2: Generation from Piloty's Acid (N-Hydroxybenzenesulfonamide)

Piloty's acid (PhSO_2NHOH) is another widely used nitroxyl donor[2][8].

- Materials: Piloty's acid, appropriate buffer solution.
- Methodology:
 - Dissolve Piloty's acid in the desired buffer.
 - The decomposition of Piloty's acid to release nitroxyl is also pH-dependent.

Detection of Nitroxyl

A variety of direct and indirect methods are available for the detection of nitroxyl.

Protocol 3: Detection using Copper-Based Fluorescent Probes

This method is based on the reduction of Cu(II) to Cu(I) by nitroxyl, leading to an increase in fluorescence[2][8].

- Materials: Copper-based fluorescent probe (e.g., P-Rhod), nitroxyl donor, buffer solution, fluorescence spectrophotometer.
- Methodology:
 - Load the cells or prepare the solution with the copper-based fluorescent probe.
 - Introduce the nitroxyl donor to the system.

- Monitor the increase in fluorescence over time using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the specific probe.
- It is crucial to run control experiments to ensure the selectivity of the probe against other reactive nitrogen and oxygen species[8].

Protocol 4: Electrochemical Detection

Electrochemical methods, such as those using modified gold electrodes, allow for the real-time detection of nitroxyl[8][12][13].

- Materials: Gold electrode modified with a cobalt porphyrin, electrochemical workstation, nitroxyl donor, and buffered electrolyte solution.
- Methodology:
 - Calibrate the modified electrode using known concentrations of a stable nitroxyl standard if available, or by a standard addition method with a well-characterized donor.
 - Immerse the electrode in the experimental solution.
 - Introduce the nitroxyl donor and record the electrochemical signal (e.g., current) over time.

Protocol 5: Trapping and Detection by Mass Spectrometry

Nitroxyl can be trapped by reagents like triphenylphosphine, and the resulting products can be detected by mass spectrometry[8].

- Materials: Triphenylphosphine, nitroxyl donor, buffer solution, HPLC-MS system.
- Methodology:
 - Incubate the nitroxyl donor with an excess of triphenylphosphine in the reaction buffer.
 - Nitroxyl reacts with triphenylphosphine to form triphenylphosphine oxide and an azaylide[8].

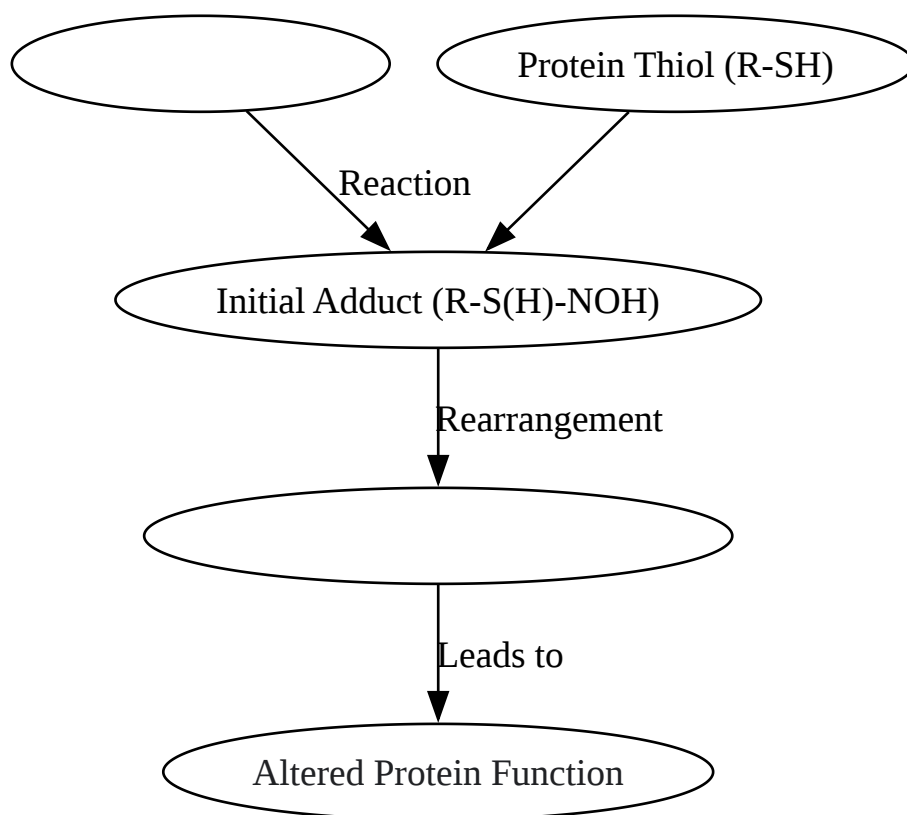
- Separate the reaction products using HPLC and detect the characteristic mass-to-charge ratios of the products using mass spectrometry.

Biological Signaling Pathways

Nitroxyl's biological effects are largely attributed to its interactions with thiols and metalloproteins, leading to distinct signaling outcomes compared to nitric oxide.

Thiol Modifications

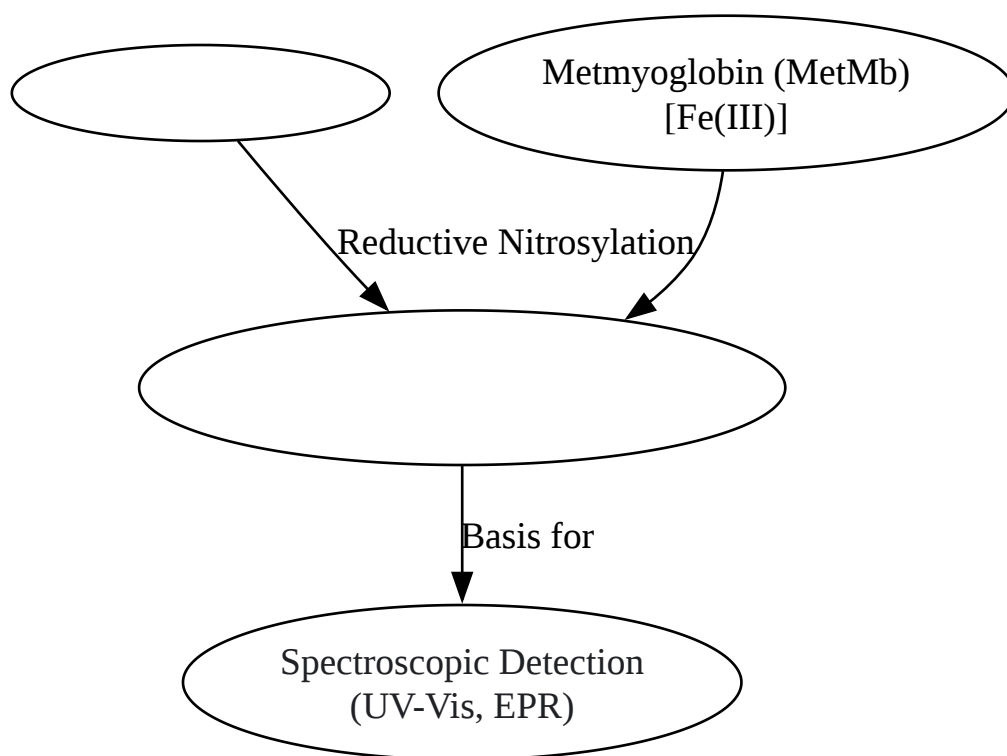
Nitroxyl readily reacts with thiols to form sulfinamides, which can alter protein structure and function[1][8]. This reactivity is a key mechanism for its biological signaling.



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Interaction with Heme Proteins

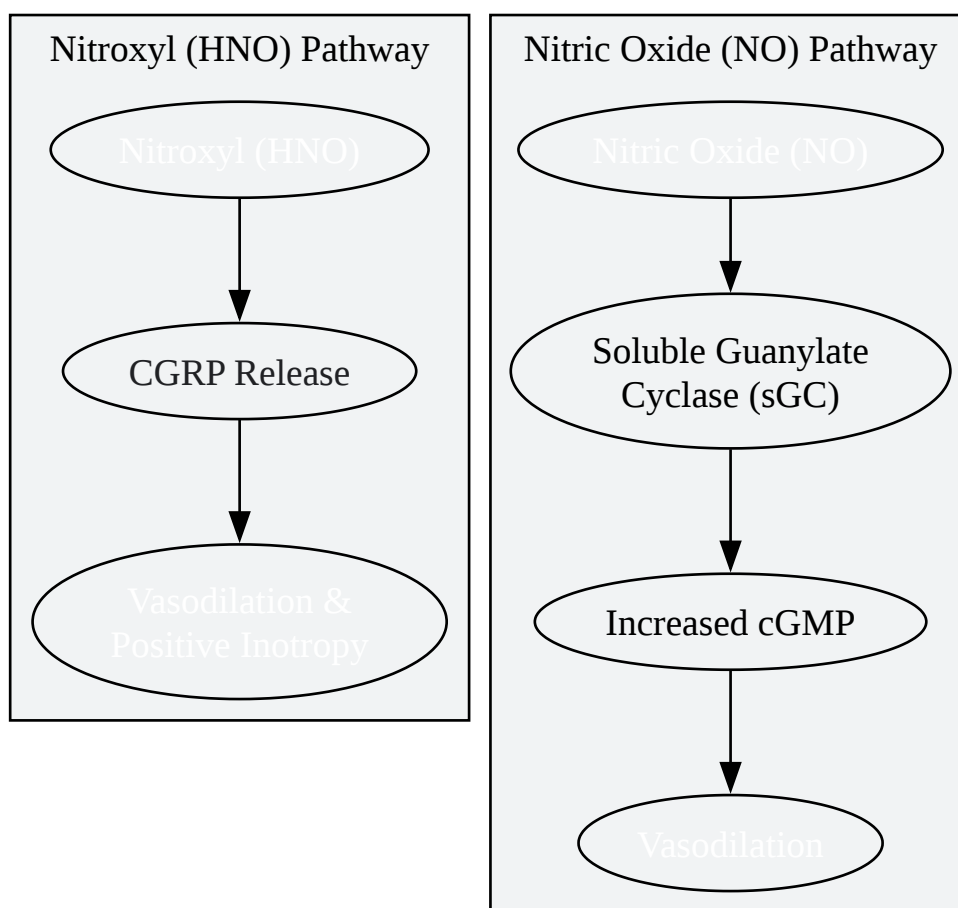
Nitroxyl interacts with metalloproteins, particularly heme proteins, through reductive nitrosylation[8]. This is a primary mechanism for its detection and is also relevant to its biological activity.



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Cardiovascular Signaling

Nitroxyl is a potent vasodilator and has positive inotropic effects, making it a potential therapeutic for heart failure^[1]. Its cardiovascular effects are, at least in part, mediated by the release of calcitonin gene-related peptide (CGRP), a pathway distinct from the NO-sGC-cGMP pathway^{[1][7]}.



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Conclusion

The **oxoazanide** ion and its protonated form, nitroxyl, represent a unique and increasingly important area of research in chemical biology and pharmacology. Its distinct reactivity profile, particularly towards thiols and metalloproteins, sets it apart from other reactive nitrogen species and opens up new avenues for therapeutic intervention, especially in the context of cardiovascular disease. The continued development of selective donors and detection methods will be crucial for further unraveling the complex roles of nitroxyl in physiology and pathophysiology. This guide provides a foundational understanding of the core properties of this intriguing molecule to aid in these future research endeavors.

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